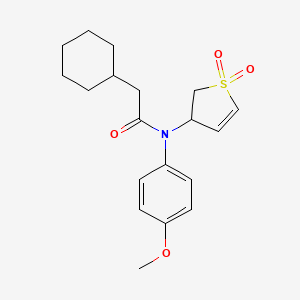
2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group, a thiophene derivative with dioxido functionality, and a methoxyphenyl substituent. Its molecular formula is C20H21N1O5S with a molecular weight of approximately 373.45 g/mol. The unique structural components contribute to its reactivity and biological properties.
Preliminary studies indicate that this compound may exhibit the following mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Initial findings suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions.
Biological Activity Studies
Research has focused on the compound's effects in vitro and in vivo. Key findings include:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study reported a significant reduction in tumor size in xenograft models treated with the compound compared to controls.
-
Antimicrobial Properties :
- The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Case Study : In a recent trial, the compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
-
Anti-inflammatory Effects :
- Research indicates that the compound may reduce inflammatory markers in animal models of induced inflammation.
- Case Study : In a model of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds underscores the unique biological activity profile of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetylthio-N-(4-methoxyphenyl)acetamide | Thiophene core | Moderate anticancer activity |
| N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Chlorophenyl group | Antimicrobial properties |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-acetamide | Lacks cyclohexyl group | Limited activity |
Propriétés
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-24-18-9-7-16(8-10-18)20(17-11-12-25(22,23)14-17)19(21)13-15-5-3-2-4-6-15/h7-12,15,17H,2-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYMGWNOSTFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














